N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a substituted oxalamide featuring a 3-chloro-2-methylphenyl group at the N1 position and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety at the N2 position. The compound’s molecular formula can be inferred as C17H18ClN2O3S (assuming similarity to ’s analog with a methyl substitution replacing fluorine), and its molecular weight is approximately 365.8 g/mol .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-10-7-8-15(24-10)14(23-3)9-19-16(21)17(22)20-13-6-4-5-12(18)11(13)2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJSNFDDQSTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. Its unique chemical structure, characterized by the presence of a chloro-substituted aromatic ring and a methoxy-thiophene moiety, suggests diverse pharmacological properties. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17ClN2O3S
- Molecular Weight : 352.8 g/mol
- CAS Number : 1448045-10-0
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, research on oxalamide derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that related oxalamide compounds effectively reduced cell viability in human cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 20 to 50 µM .
Antimicrobial Properties
Antimicrobial activity is another area where this compound shows promise. Schiff bases and their derivatives have been reported to exhibit significant antibacterial and antifungal activities. For example, compounds with thiophene rings have shown enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes . The structure of this compound suggests it may similarly possess these properties.
Enzyme Inhibition
Research indicates that oxalamides can act as enzyme inhibitors, particularly in the context of carbonic anhydrases and other hydrolases. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer. Preliminary studies on related compounds suggest that they may inhibit specific enzymes involved in cancer progression .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Research Findings Summary
The biological activity of this compound is supported by diverse research findings:
Comparison with Similar Compounds
Structural Features and Substituent Variations
Oxalamides are a versatile class of compounds with diverse applications, ranging from pharmaceuticals to flavoring agents. The target compound’s structural analogs differ primarily in their N1 and N2 substituents, which influence their physicochemical properties and biological activities. Key analogs include:
Spectroscopic Characterization
Key spectral data for oxalamides include ¹H NMR and LC-MS/ESI-MS , which confirm structural integrity:
- Compound 28 (): ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.42 (t, J = 9.1 Hz) and methoxy singlet at δ 3.71 (s, 3H). ESI-MS: m/z 351.1 [M+H]+ .
- Compound 13 (): LC-MS (APCI+) m/z 479.12 [M+H]+; ¹H NMR confirms thiazolyl and piperidinyl protons .
- Target Compound : Expected ¹H NMR signals include a singlet for the methyl group (δ ~2.27) on the phenyl ring and multiplet signals for the thiophene protons (δ ~6.8–7.4) .
Preparation Methods
Batchwise Ammonolysis of Dimethyl Oxalate
Dimethyl oxalate reacts with excess ammonia in methanol under controlled temperatures (15–45°C) to yield oxalamide. This method, however, faces challenges in byproduct management (e.g., oxalic acid monomethyl ester monoamide) and requires continuous processes for scalability.
Cyanogen Hydrolysis in Acidic Media
Cyanogen hydrolysis in a ternary mixture of hydrohalic acid, acetic acid, and water produces oxamide with yields exceeding 80%. For substituted oxalamides, this method must be adapted by introducing pre-functionalized amines.
Synthesis of N1-(3-Chloro-2-Methylphenyl)oxalamide Intermediate
Preparation of 3-Chloro-2-Methylaniline
3-Chloro-2-methylaniline is synthesized via Friedel-Crafts alkylation of chlorobenzene with methyl chloride, followed by nitration and reduction. Alternatively, commercial supplies of this intermediate are available for direct use.
Amidation with Oxalyl Chloride
Reacting 3-chloro-2-methylaniline with oxalyl chloride in anhydrous dichloromethane (0–5°C) forms the monoamide intermediate. A 2:1 molar ratio of amine to oxalyl chloride ensures complete conversion:
$$
\text{Oxalyl chloride} + \text{3-Chloro-2-methylaniline} \rightarrow \text{N1-(3-Chloro-2-methylphenyl)oxalamidyl chloride} + \text{HCl}
$$
The crude product is isolated via vacuum distillation and used without further purification.
Synthesis of N2-(2-Methoxy-2-(5-Methylthiophen-2-yl)ethyl)oxalamide Intermediate
Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-yl)ethylamine
- Thiophene Functionalization : 5-Methylthiophene-2-carbaldehyde undergoes Grignard reaction with methylmagnesium bromide to form 2-(5-methylthiophen-2-yl)propan-2-ol.
- Methoxylation : The alcohol is treated with methyl iodide and silver(I) oxide to yield 2-methoxy-2-(5-methylthiophen-2-yl)propane.
- Amination : Catalytic hydrogenation with ammonia and Raney nickel produces the desired ethylamine derivative.
Coupling with Oxalyl Chloride
The ethylamine intermediate reacts with oxalyl chloride under inert conditions to form the second amide bond. Excess triethylamine neutralizes liberated HCl, and the product is crystallized from ethanol.
Coupling Strategies for Final Compound Assembly
Stepwise Amidation
The monoamide intermediates are coupled via a Schotten-Baumann reaction :
One-Pot Continuous Process
Adapting the continuous flow method from oxamide synthesis, dimethyl oxalate is reacted sequentially with both amines in methanol at 30°C. The process minimizes byproduct formation and enhances yield (theoretical: 78–85%).
Optimization of Reaction Conditions
Purification and Characterization Techniques
Crystallization
The crude product is dissolved in hot ethanol and cooled to 4°C, yielding white crystals with >95% purity.
Chromatographic Purification
Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves residual dimethyl oxalate and unreacted amines.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, aromatic H), 6.75 (s, thiophene H), 3.45 (s, OCH₃).
- LC-MS : m/z 367.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Amidation | 72 | 98 | Moderate |
| Continuous Flow | 85 | 95 | High |
| Cyanogen Hydrolysis | 82 | 93 | Low (byproduct issues) |
Industrial-Scale Production Considerations
Implementing a continuous stirred-tank reactor (CSTR) system, as described in, allows for:
- Steady-state operation with automated pH and temperature control.
- Recycling of methanol and ammonia, reducing waste.
- Throughput of 50–100 kg/day with 12-hour cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
